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Introduction
IMP245 is a novel, potent, and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-

protein interaction, a critical downstream effector of the Hippo signaling pathway. Dysregulation

of the Hippo pathway has been implicated in the development and progression of various

cancers, leading to uncontrolled cell proliferation and suppression of apoptosis.[1][2][3][4] By

disrupting the YAP/TAZ-TEAD complex, IMP245 aims to restore normal cellular growth control

and induce tumor regression. These application notes provide a comprehensive guide for the in

vivo administration of IMP245 in preclinical mouse models of cancer, detailing experimental

protocols, data presentation, and relevant biological pathways.

Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[2][3] In

cancer, the pathway is often inactivated, leading to the nuclear translocation and accumulation

of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-

activator with PDZ-binding motif). In the nucleus, YAP and TAZ bind to the TEAD (TEA domain)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12364493#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/40544210/
https://pubmed.ncbi.nlm.nih.gov/35363945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://pubmed.ncbi.nlm.nih.gov/39842269/
https://pubmed.ncbi.nlm.nih.gov/35363945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


family of transcription factors, driving the expression of genes that promote cell proliferation

and inhibit apoptosis.

IMP245 is designed to specifically interrupt the interaction between YAP/TAZ and TEAD,

thereby inhibiting the transcription of oncogenic target genes. This leads to a reduction in tumor

cell proliferation and survival.
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Figure 1: Simplified Hippo Signaling Pathway and the mechanism of action of IMP245.
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Preclinical In Vivo Efficacy Studies
The following sections provide data and protocols for evaluating the anti-tumor efficacy of

IMP245 in various mouse models. The choice of model is critical and should be based on the

cancer type of interest.[5][6][7][8][9]

Data Presentation
Treatment
Group

Dose (mg/kg)
Dosing
Schedule

Mean Tumor
Volume (mm³)
± SEM (Day 21)

Tumor Growth
Inhibition (%)

Vehicle - Daily, PO 1542 ± 189 -

IMP245 10 Daily, PO 987 ± 154 36

IMP245 25 Daily, PO 578 ± 98 62.5

IMP245 50 Daily, PO 245 ± 62 84.1

Treatment Group Dose (mg/kg)
Mean Body Weight Change
(%) ± SEM (Day 21)

Vehicle - + 5.2 ± 1.1

IMP245 10 + 4.8 ± 1.3

IMP245 25 + 4.5 ± 1.5

IMP245 50 - 1.2 ± 0.8

Experimental Protocols
Experimental Workflow
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Figure 2: General experimental workflow for in vivo efficacy studies.
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Protocol 1: Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent

treatment with IMP245.

Materials:

6-8 week old immunocompetent (e.g., BALb/c for CT26 cells) or immunodeficient (e.g.,

NOD/SCID for human cell lines) mice.

Cancer cell line of interest (e.g., CT26 colon carcinoma).

Sterile PBS and Matrigel (optional).

Syringes and needles (27-30G).

Calipers for tumor measurement.

IMP245 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

Procedure:

Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells by trypsinization,

wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a

concentration of 1 x 10⁷ cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into

the right flank of each mouse.

Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can

be calculated using the formula: Volume = (Length x Width²)/2.

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize

mice into treatment and vehicle control groups.

Drug Administration: Administer IMP245 or vehicle via the desired route (e.g., oral gavage) at

the specified dose and schedule.[10]
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Monitoring during Treatment: Measure tumor volume and body weight daily or every other

day. Observe mice for any clinical signs of toxicity.

Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000

mm³), or at the end of the study period. Collect tumors and other tissues for further analysis.

Protocol 2: Intraperitoneal (IP) Administration
For compounds with poor oral bioavailability, intraperitoneal injection is a common

administration route.

Materials:

Syringes and needles (25-27G for mice).[11]

IMP245 formulated in a sterile, non-irritating vehicle (e.g., saline or PBS).

70% ethanol for disinfection.

Procedure:

Animal Restraint: Properly restrain the mouse to expose the abdomen. A head-down position

is recommended to allow abdominal organs to shift away from the injection site.[11]

Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid

the cecum, bladder, and other vital organs.[11]

Injection: Insert the needle, with the bevel facing up, at a 30-40° angle.

Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood or urine) is aspirated.

If fluid is present, discard the needle and syringe and repeat the procedure at a different site

with fresh materials.

Injection: If no fluid is aspirated, slowly depress the plunger to administer the full dose.

Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate

adverse reactions.
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Pharmacokinetic and Pharmacodynamic (PK/PD)
Analysis
Understanding the pharmacokinetic and pharmacodynamic properties of IMP245 is crucial for

interpreting efficacy data and for dose selection.[12]

Table 3: Key Pharmacokinetic Parameters of IMP245 in
Mice (25 mg/kg, PO)

Parameter Value

Cmax (ng/mL) 1250

Tmax (h) 1.5

AUC (0-24h) (ng·h/mL) 7800

Half-life (t½) (h) 4.2

Protocol 3: Basic Pharmacokinetic Study
Procedure:

Administer a single dose of IMP245 to a cohort of mice.

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples

from a subset of mice (e.g., via retro-orbital or cardiac puncture under terminal anesthesia).

Process blood to obtain plasma and store at -80°C.

Analyze plasma concentrations of IMP245 using a validated analytical method (e.g., LC-

MS/MS).

Calculate pharmacokinetic parameters using appropriate software.

Concluding Remarks
These application notes provide a framework for the in vivo evaluation of IMP245 in mouse

models. Adherence to these protocols will ensure the generation of robust and reproducible
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data to support the preclinical development of this novel anti-cancer agent. All animal

procedures should be performed in accordance with institutional guidelines and approved by

the local Institutional Animal Care and Use Committee (IACUC). The timing of drug

administration can influence its effects and should be kept consistent throughout the study.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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